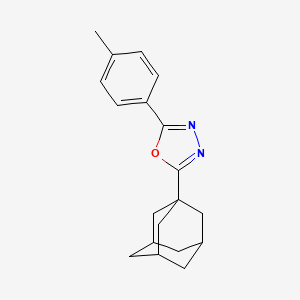
2-(1-金刚烷基)-5-(4-甲苯基)-1,3,4-恶二唑
描述
2-(1-adamantyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-adamantyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is 294.173213330 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1-adamantyl)-5-(4-methylphenyl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-adamantyl)-5-(4-methylphenyl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒和抗艾滋病应用
2-(1-金刚烷基)-5-(4-甲苯基)-1,3,4-恶二唑衍生物已证明具有作为抗病毒剂的潜力,特别是针对 HIV。对这些化合物的合成和体外抗病毒活性的评估表明,某些衍生物对 HIV-1 和 HIV-2 菌株表现出抑制作用,表明它们有可能作为开发新型抗病毒药物的基础 (Khan et al., 2012).
抗菌活性
2-(1-金刚烷基)-5-(4-甲苯基)-1,3,4-恶二唑及其类似物具有抗菌特性,已被广泛研究。这些化合物对一系列革兰氏阳性菌表现出良好的活性,某些衍生物表现出有效的广谱抗菌活性。这表明它们在设计新的抗菌剂以对抗耐药菌株方面很有用 (El-Emam et al., 2012).
抗肿瘤活性
对这些化合物的抗肿瘤潜力的研究表明,一些 2-(1-金刚烷基)-5-(4-甲苯基)-1,3,4-恶二唑衍生物对各种人类肿瘤细胞系具有显着的活性。这突出了它们在肿瘤学中开发旨在抑制肿瘤生长的新的治疗剂方面的潜力 (Chimirri et al., 1996).
抗炎活性
除了抗菌和抗肿瘤特性外,还发现某些 2-(1-金刚烷基)-5-(4-甲苯基)-1,3,4-恶二唑衍生物也表现出显着的抗炎活性。这些发现表明这些化合物在开发抗炎药方面的潜力,进一步拓展了它们在治疗中的应用 (Kadi et al., 2007).
属性
IUPAC Name |
2-(1-adamantyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-12-2-4-16(5-3-12)17-20-21-18(22-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKVMMLYGAPODH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [3-(4-ethoxyphenyl)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4048360.png)
![N-[(4-methylcyclohexyl)carbonyl]methionine](/img/structure/B4048362.png)
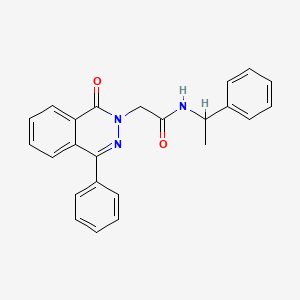
![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxybenzamide](/img/structure/B4048384.png)
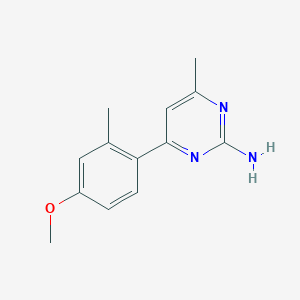
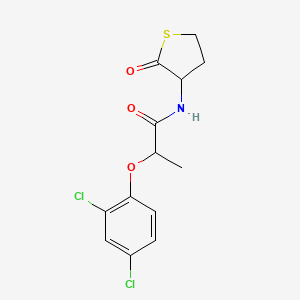
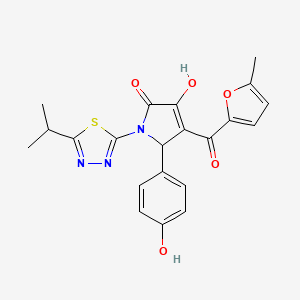
![2-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B4048427.png)
![N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-methylpropan-2-amine](/img/structure/B4048434.png)
![ethyl 4-[({3-allyl-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B4048435.png)
![(1R,2R)-1-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4048453.png)
![1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B4048459.png)
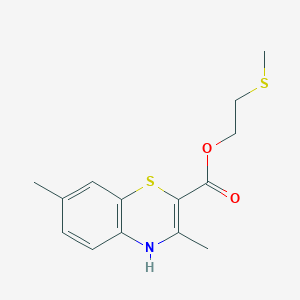
![1-[(benzylthio)acetyl]-3,5-dimethylpiperidine](/img/structure/B4048478.png)
